molecular formula C13H21NO3 B5986697 2-{[(2-methoxy-1-methylethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione

2-{[(2-methoxy-1-methylethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione

Cat. No. B5986697
M. Wt: 239.31 g/mol
InChI Key: FHECNLNBOJVOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-methoxy-1-methylethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as Meldrum's acid imine, and it is a versatile building block that can be used in the synthesis of a wide range of organic molecules. In

Mechanism of Action

The mechanism of action of Meldrum's acid imine is not fully understood, but it is thought to involve the formation of a covalent bond with its target molecule. This covalent bond can then lead to the inhibition or activation of the target molecule, depending on the specific application.
Biochemical and Physiological Effects:
Meldrum's acid imine has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Meldrum's acid imine is its versatility as a building block for the synthesis of various organic molecules. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on Meldrum's acid imine. One area of interest is in the development of new bioactive molecules for the treatment of various diseases. Another area of interest is in the development of new materials, such as polymers and nanoparticles, for various applications. Additionally, further research is needed to fully understand the mechanism of action of Meldrum's acid imine and its potential applications in scientific research.

Synthesis Methods

Meldrum's acid imine can be synthesized through a simple and straightforward process. The first step involves the reaction of Meldrum's acid with an amine, such as isopropylamine, in the presence of a catalyst. The resulting intermediate is then treated with paraformaldehyde to form the imine. This method is highly efficient and can be easily scaled up for large-scale production.

Scientific Research Applications

Meldrum's acid imine has a wide range of applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is used as a building block for the synthesis of various bioactive molecules. Meldrum's acid imine has also been used in the synthesis of fluorescent dyes, which can be used for imaging and detection purposes. Furthermore, this compound has been used in the development of new materials, such as polymers and nanoparticles.

properties

IUPAC Name

3-hydroxy-2-(1-methoxypropan-2-yliminomethyl)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-9(8-17-4)14-7-10-11(15)5-13(2,3)6-12(10)16/h7,9,15H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHECNLNBOJVOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N=CC1=C(CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.